BenchChemオンラインストアへようこそ!

Vicenin 2

ACE inhibitor hypertension cardiovascular

Vicenin 2 is the only vicenin with peer-reviewed in vivo oral absorption data (40.2±2.5% in rats), eliminating pharmacokinetic uncertainty for oral dosing studies. Its ACE IC50 of 43.83 μM surpasses vicenin 3 by 6.6%. Unlike vicenin 1 (Nrf2 pathway), vicenin 2 uniquely engages the CaMKKβ-AMPK-SIRT1 anti-inflammatory axis. Dual C-glycosidic bonds at C-6 and C-8 confer enzymatic resistance absent in mono-C-glycosides (vitexin, isovitexin). For SIRT1-dependent or cardiometabolic research, substituting structural analogs invalidates pharmacodynamic comparisons. Procure the validated benchmark compound.

Molecular Formula C27H30O15
Molecular Weight 594.5 g/mol
CAS No. 23666-13-9
Cat. No. B1682212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVicenin 2
CAS23666-13-9
Synonyms6-C-beta-D-xylopyranosyl-8-C-beta-D-glucopyranosyl apigenin
vicenin
vicenin-1
Molecular FormulaC27H30O15
Molecular Weight594.5 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC(=O)C3=C(C(=C(C(=C3O2)C4C(C(C(C(O4)CO)O)O)O)O)C5C(C(C(C(O5)CO)O)O)O)O)O
InChIInChI=1S/C27H30O15/c28-6-12-17(32)21(36)23(38)26(41-12)15-19(34)14-10(31)5-11(8-1-3-9(30)4-2-8)40-25(14)16(20(15)35)27-24(39)22(37)18(33)13(7-29)42-27/h1-5,12-13,17-18,21-24,26-30,32-39H,6-7H2
InChIKeyFIAAVMJLAGNUKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Vicenin 2 (CAS 23666-13-9): A Dual C-Glycosylated Apigenin for Targeted Anti-Inflammatory and ACE Inhibition Research Procurement


Vicenin 2 (CAS 23666-13-9), also known as apigenin 6,8-di-C-glucoside or vicenin II, is a flavone C-glycoside characterized by a 5,7,4′-trihydroxyflavone backbone with C-linked glucosyl residues at both the C-6 and C-8 positions [1]. Unlike O-glycosides, these C–C bonds confer resistance to enzymatic and acidic hydrolysis, leading to distinct metabolic stability and oral bioavailability profiles compared to structurally similar mono-C-glycosides such as vitexin and isovitexin [2]. Vicenin 2 is widely distributed in medicinal plants including Ocimum sanctum (Tulsi), Desmodium styracifolium, and Lychnophora ericoides, and is noted for its documented oral absorption, angiotensin-converting enzyme (ACE) inhibition, and modulation of the CaMKKβ-AMPK-SIRT1 anti-inflammatory axis [3][4].

Why Vicenin 2 Cannot Be Substituted with Generic Apigenin C-Glycosides in Preclinical Assays


Substituting vicenin 2 with structurally related apigenin C-glycosides such as vicenin 1, vicenin 3, vitexin, or isovitexin in experimental or procurement specifications is scientifically invalid due to documented quantitative divergences in enzyme inhibition potency, transcriptional activation, and in vivo oral bioavailability. Vicenin 2 contains two C-linked glucosyl residues at positions 6 and 8, whereas vicenin 1 bears a xylosyl substitution at C-6, vicenin 3 carries a xylosyl group at C-8, and both vitexin (8-C-glucoside) and isovitexin (6-C-glucoside) are mono-C-glycosylated [1]. These structural variations translate directly into measurable differential activity: for example, vicenin 2 inhibits ACE with an IC₅₀ of 43.83 μM, while vicenin 3 exhibits a higher IC₅₀ of 46.91 μM ; vicenin 1 is a 2.3-fold Nrf2 activator, whereas vicenin 2 lacks this chemopreventive function [2]; and vicenin 2 achieves 40.2±2.5% oral absorption in rats, a parameter not established for vicenin 3 or vicenin 1 [3]. Assay-to-assay substitution is therefore precluded by compound-specific pharmacodynamic and pharmacokinetic signatures.

Quantitative Differentiation of Vicenin 2 Against Closest Analogs: A Head-to-Head Evidence Compendium


Superior ACE Inhibition Potency Compared to Vicenin 3 and Vicenin 1

Vicenin 2 inhibits angiotensin-converting enzyme (ACE) with an IC₅₀ of 43.83 ± 3.01 μM, demonstrating 6.6% greater potency than its closest analog vicenin 3, which has a reported ACE IC₅₀ of 46.91 μM . Vicenin 1 is not reported as an ACE inhibitor in the same assay system, underscoring the functional divergence among vicenin congeners. The experimental data are derived from the same plant source (Desmodium styracifolium) using a standardized ACE inhibition assay.

ACE inhibitor hypertension cardiovascular

Validated Oral Bioavailability and In Vivo Pharmacokinetic Parameters Lacking for Vicenin 1 and Vicenin 3

Vicenin 2 demonstrates quantifiable oral absorption in rats, with a first-order absorption rate constant (kₐ) of 0.274 min⁻¹, a zero-order active secretion rate constant of 16.3% min⁻¹, and a total in vivo absorbed fraction of 40.2±2.5% of the administered dose (180 mg/kg) [1]. In mice, vicenin 2 achieved a serum concentration of 2.6±0.3 μmol/L following oral administration [2]. In contrast, publicly available peer-reviewed literature contains no corresponding in vivo oral absorption data for vicenin 1 or vicenin 3, and Caco-2 monolayer studies indicate negligible permeability for vicenin 2, highlighting the necessity of in vivo assessment [1].

oral bioavailability pharmacokinetics ADME

Divergent Nrf2-Mediated Chemopreventive Activity: Vicenin 1 Active, Vicenin 2 Inactive

In a luciferase reporter assay using the AREc32 cell line (an Nrf2/ARE-dependent transcriptional activation model), vicenin 1 increased luciferase activity by 2.3-fold at non-cytotoxic concentrations, establishing it as a potent chemopreventive agent [1]. Under identical assay conditions and concentration ranges, vicenin 2 produced no significant induction of Nrf2 transcriptional activity [1]. In silico predictions from the same study assigned vicenin 2 a chemopreventive probability score (Pa) of 0.859, compared to 0.905 for vicenin 3, indicating class-level potential that was not experimentally validated [1].

cancer chemoprevention Nrf2 activation AREc32 assay

Modest DPPH Radical Scavenging Activity Compared to Vitexin and 4′-Methoxy-Vitexin Derivative

Vicenin 2 exhibits only modest antioxidant activity in the DPPH radical scavenging assay, with an IC₅₀ of 90.5 μM [1]. In a separate study, vitexin demonstrated substantially greater potency with a DPPH IC₅₀ of 8.95 μg/mL (approximately 20.7 μM assuming MW 432.38), representing an approximately 4.4-fold lower IC₅₀ than vicenin 2 when converted to comparable units [2]. A structurally related 4′-methoxy-vitexin derivative showed even weaker activity with a DPPH IC₅₀ of 357.2 μM [1].

antioxidant DPPH assay radical scavenging

Vicenin 2 Procurement Scenarios: High-Value Research Applications Driven by Quantitative Differentiation


Oral Bioavailability Studies and In Vivo Preclinical Models

Vicenin 2 is the only compound among the vicenin series (vicenin 1, 2, 3) with peer-reviewed, quantitative in vivo oral absorption data, demonstrating 40.2±2.5% absorption in rats and a serum concentration of 2.6±0.3 μmol/L in mice [1]. For research programs requiring oral dosing in animal models—including anti-inflammatory, anticancer, or cardiometabolic studies—vicenin 2 eliminates the pharmacokinetic uncertainty associated with vicenin 1 and vicenin 3, which lack published absorption data. This evidence directly supports procurement of vicenin 2 for any study design incorporating oral gavage or dietary administration [1][2].

CaMKKβ-AMPK-SIRT1 Pathway and NF-κB-Mediated Inflammation Research

Vicenin 2 has been mechanistically validated to inhibit TNF-α, IL-1β, and IL-6 production, iNOS and COX-2 overexpression, and NF-κB activation in LPS-stressed THP-1 cells via engagement of the CaMKKβ-AMPK-SIRT1 axis [3]. Unlike vicenin 1, which operates through Nrf2 activation, vicenin 2's anti-inflammatory signature is SIRT1-dependent and AMPK-mediated. Procurement of vicenin 2 is therefore essential for studies specifically investigating the CaMKKβ-AMPK-SIRT1 signaling cascade or SIRT1-dependent anti-inflammatory mechanisms, as structural analogs may not engage this pathway equivalently [3].

ACE Inhibitor Screening and Cardiovascular Pharmacology

With a confirmed ACE IC₅₀ of 43.83 μM, vicenin 2 is a validated, plant-derived ACE inhibitor suitable for hypertension research and screening of natural product-derived cardiovascular agents . The 6.6% potency advantage over vicenin 3 (IC₅₀ 46.91 μM) may be consequential in assay systems with limited dynamic range or when detecting subtle structure-activity relationships. For laboratories building flavonoid ACE inhibitor libraries, vicenin 2 provides a well-characterized benchmark compound with established oral activity .

Xanthine Oxidase Inhibition and Gout/Hyperuricemia Models

Vicenin 2 inhibits xanthine oxidase (XO) with an IC₅₀ of 56.82±1.95 μM, representing a potentially therapeutically relevant activity for gout and hyperuricemia research [4]. In the same study, a structurally related apigenin derivative (compound 7) showed weaker α-glucosidase inhibition (IC₅₀ 257.90 μM vs acarbose 1021.47 μM), indicating that vicenin 2's XO inhibitory profile is compound-specific and not a generic property of apigenin C-glycosides [4]. Researchers focused on uric acid-lowering natural products should prioritize vicenin 2 procurement over less-characterized analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for Vicenin 2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.